molecular formula C28H31FN2O3S B2633821 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide CAS No. 451504-49-7

3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide

Cat. No. B2633821
CAS RN: 451504-49-7
M. Wt: 494.63
InChI Key: MOIDTKQQRWZZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BZP-FIB or BZP-F and is a member of the piperidine class of compounds.

Scientific Research Applications

Anticancer Potential

  • Pro-apoptotic Indapamide Derivatives : A study by Yılmaz et al. (2015) describes the synthesis of indapamide derivatives, which showed significant pro-apoptotic activity on melanoma cell lines. These compounds, related in structure to 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide, displayed potential as anticancer agents with IC50 values indicating their effectiveness against cancer cell lines (Yılmaz et al., 2015).

Neurological Research

  • Dopamine D2 Receptor Studies : Mach et al. (1993) synthesized benzamide derivatives for studying dopamine D2 receptors using positron emission tomography. These compounds, similar to 3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide, were effective in in vivo studies, indicating their potential in neurological research (Mach et al., 1993).

Enzyme Inhibition Studies

  • Carbonic Anhydrase Inhibitors : Ulus et al. (2013) synthesized novel acridine sulfonamide compounds, which were investigated as inhibitors of carbonic anhydrase. These compounds, related to the chemical structure , showed significant inhibitory effects on certain enzyme isoforms, suggesting their potential in enzymatic studies (Ulus et al., 2013).

Antimicrobial and Antitubercular Activity

  • Novel Antitubercular Agents : Dighe et al. (2012) synthesized novel benzamide and sulfonamide derivatives and evaluated them for antitubercular activity. These compounds showed promising results against Mycobacterium tuberculosis, highlighting their potential in antimicrobial research (Dighe et al., 2012).
  • Antimicrobial Screening : Suresh Kumar et al. (2013) synthesized isopropyl thiazole-based sulfonyl derivatives, exhibiting significant antibacterial and antifungal activities. Their research suggests potential applications of similar compounds in antimicrobial fields (Suresh Kumar et al., 2013).

Crystallographic Studies

  • Crystal Structure Analysis : Suchetan et al. (2016) described the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides. These studies provide insights into the molecular conformation of similar compounds, which is crucial for understanding their interactions and mechanisms of action (Suchetan et al., 2016).

properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)sulfonyl-4-fluoro-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN2O3S/c1-20(2)23-8-11-25(12-9-23)30-28(32)24-10-13-26(29)27(19-24)35(33,34)31-16-14-22(15-17-31)18-21-6-4-3-5-7-21/h3-13,19-20,22H,14-18H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIDTKQQRWZZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-benzylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(4-isopropylphenyl)benzamide

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